molecular formula C20H14N4O2 B5856291 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5856291
M. Wt: 342.3 g/mol
InChI Key: JJVDJTJGQIXIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as BMVC, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMVC is a synthetic compound that belongs to the class of benzimidazole derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, as well as induce apoptosis in cancer cells. 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has also been shown to exhibit antiviral activity, specifically against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has also been shown to exhibit potent anticancer and antiviral activity, making it a useful tool for investigating the mechanisms of cancer and viral diseases. However, one limitation of 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. One potential direction is to investigate the compound's potential use in combination with other anticancer agents to enhance its anticancer activity. Another direction is to investigate the compound's potential use in the treatment of viral diseases, specifically hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and to identify potential targets for the compound.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process that includes the reaction of 3-methylpyrido[1,2-a]benzimidazole with 1,3-benzodioxole-5-amine, followed by the addition of a carbonitrile group. This process results in the formation of 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, which is a white crystalline powder.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent anticancer activity and has been investigated for its potential use in cancer therapy. 1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has also been studied for its potential use as an antiviral agent and has been shown to exhibit inhibitory activity against the hepatitis C virus.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c1-12-8-19(22-13-6-7-17-18(9-13)26-11-25-17)24-16-5-3-2-4-15(16)23-20(24)14(12)10-21/h2-9,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVDJTJGQIXIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

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